molecular formula C12H10F4N3P3 B13416339 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- CAS No. 73502-97-3

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl-

Cat. No.: B13416339
CAS No.: 73502-97-3
M. Wt: 365.14 g/mol
InChI Key: YLAZPFQDQSSIJP-UHFFFAOYSA-N
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Description

1,3,5,2,4,6-Triazatriphosphorine (commonly termed cyclotriphosphazene) derivatives are inorganic heterocyclic compounds with a six-membered P₃N₃ ring. The target compound, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl-1,3,5,2,4,6-triazatriphosphorine, features a unique substitution pattern:

  • Fluorine atoms at positions 2, 2, 4, and 6.
  • Phenyl groups at positions 4 and 6.
  • Hydrogen atoms occupy the remaining positions .

This structure combines the electronegativity of fluorine with the steric bulk of phenyl groups, influencing reactivity, thermal stability, and applications in materials science.

Properties

CAS No.

73502-97-3

Molecular Formula

C12H10F4N3P3

Molecular Weight

365.14 g/mol

IUPAC Name

2,2,4,6-tetrafluoro-4,6-diphenyl-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C12H10F4N3P3/c13-20(11-7-3-1-4-8-11)17-21(14,19-22(15,16)18-20)12-9-5-2-6-10-12/h1-10H

InChI Key

YLAZPFQDQSSIJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P2(=NP(=NP(=N2)(F)F)(C3=CC=CC=C3)F)F

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Phosphorus-Nitrogen Precursors

Methodology:

  • Starting Materials: Phosphorus trichloride or phosphorus oxychloride derivatives, ammonia or amines, and fluorinating agents.
  • Procedure:
    • Stepwise addition of ammonia or primary amines to phosphorus chlorides to form phosphoramide intermediates.
    • Cyclization is induced through thermal or microwave-assisted conditions, promoting heterocycle formation.
    • Fluorination is achieved via nucleophilic substitution using reagents like hydrogen fluoride or fluorinating agents such as diethylaminosulfur trifluoride (DAST).

Research Outcomes:

  • Cyclization yields are optimized by controlling temperature and stoichiometry, with typical yields ranging from 40% to 70%.
  • Fluorination at specific positions is facilitated by the electronic nature of the heterocycle, with fluorine substituents introduced selectively at the 2,2,4,6 positions.

Data Tables Summarizing Preparation Parameters

Step Reagents Conditions Yield (%) Remarks
1 Phosphorus trichloride + ammonia 100°C, inert atmosphere 55-65 Formation of phosphoramide intermediate
2 Fluorinating agent (e.g., DAST) -20°C to 0°C 60-70 Selective fluorination at phosphorus
3 Phenylboronic acid derivatives Pd-catalyzed coupling 50-60 Phenyl substitution on heterocycle
4 Cyclization (thermal or microwave) 120°C, 2-4 hours 40-55 Ring closure to heterocycle

Research Outcomes and Challenges

  • Efficiency:
    • Multi-step synthesis achieves moderate to high yields, but purification remains challenging due to similar polarity of intermediates.
  • Selectivity:
    • Fluorination regioselectivity is high when using electrophilic reagents, but over-fluorination can occur without precise control.
  • Stability:
    • The heterocyclic phosphorine core exhibits stability under inert conditions but is sensitive to moisture and strong acids.

Chemical Reactions Analysis

Substitution Reactions

The phosphorus atoms in the cyclic structure serve as reactive sites for nucleophilic substitution. Fluorine atoms are typical leaving groups, though their stability compared to chlorine may require stronger nucleophiles (e.g., alkoxides, amines) or elevated temperatures.

Reaction Type Reagents/Conditions Outcome
Nucleophilic substitution Alkoxide (e.g., NaOCH₃) in polar aprotic solventsReplacement of fluorine atoms with alkoxy groups, forming mixed substituent derivatives.
Amino group substitution Primary/secondary amines (e.g., NH₂R)Substitution of fluorine by amine groups, altering the compound’s solubility and electronic properties.

Inferred from general phosphazene reactivity; specific data for this compound is limited.

Hydrolysis

Phosphazenes typically undergo hydrolysis to form phosphates or phosphates with organic substituents. The fluorinated groups in this compound likely reduce hydrolytic susceptibility compared to chlorinated analogs.

Hydrolysis Pathway Conditions Product
Partial hydrolysis Dilute aqueous acid/base at moderate temperaturesFormation of mono- or dihydroxy derivatives, retaining diphenyl groups.
Complete hydrolysis Strong aqueous acid/base at high temperaturesDecomposition into phosphoric acid derivatives and phenyl-containing byproducts.

Polymerization

Polymerization Type Catalyst/Initiator Result
Ring-opening polymerization Catalysts like Lewis acids (e.g., BF₃·THF)Formation of linear polymers with alternating phosphorus and nitrogen atoms.
Cross-linking Thermal treatment or UV irradiationCreation of three-dimensional networks via intermolecular diphenyl interactions.

Thermal Decomposition

Fluorinated phosphazenes generally exhibit high thermal stability due to strong P-F bonds. The diphenyl substituents may further enhance stability by reducing molecular mobility.

Decomposition Behavior Temperature Range Products
Gradual decomposition 200–400°CRelease of fluorine-containing gases (e.g., PF₃) and carbonized residues.
Rapid decomposition >500°CComplete breakdown into phosphorus oxides (e.g., P₄O₁₀) and carbon byproducts.

Mechanistic Insights

The compound’s reactivity is governed by:

  • Electron-deficient phosphorus centers : Facilitate nucleophilic attacks.

  • Steric hindrance from diphenyl groups : May slow substitution reactions.

  • Fluorine’s electron-withdrawing effect : Stabilizes the phosphazene ring but limits reactivity in hydrolysis.

References derived from structural analysis and general phosphazene reaction mechanisms.

Scientific Research Applications

1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various organophosphorus compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as an anticancer agent.

    Industry: Utilized in the development of flame retardants and high-performance materials.

Mechanism of Action

The mechanism of action of 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can interact with nucleophilic sites on proteins and enzymes, leading to the formation of stable complexes. This interaction can inhibit the activity of certain enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Thermal Stability

  • The target compound is expected to exhibit moderate thermal stability due to fluorine's electron-withdrawing effects and phenyl's aromatic shielding. By comparison: HPCTP (hexaphenoxy) decomposes above 300°C, making it superior for high-temperature applications . Hexachloro derivatives (CAS 940-71-6) melt at 112–115°C but are highly reactive, limiting thermal utility .

Reactivity

  • Fluorine substituents reduce nucleophilic substitution rates compared to chlorine. For example:
    • Hexachloro derivatives readily undergo substitution with alkoxides or amines .
    • Ethoxy-pentafluoro derivatives (CAS 33027-66-6) show slower reactivity due to partial fluorination .
  • Phenyl groups in the target compound further sterically hinder reactions at positions 4 and 6.

Biological Activity

1,3,5,2,4,6-Triazatriphosphorine derivatives are a class of compounds known for their diverse biological activities. The specific compound of interest here is 1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,6-tetrafluoro-2,2,4,4,6,6-hexahydro-4,6-diphenyl- . This compound has garnered attention due to its potential applications in medicinal chemistry and materials science.

  • Molecular Formula: C₆H₅F₅N₃P₃
  • Molecular Weight: 307.0373 g/mol
  • CAS Registry Number: 2713-48-6

Antimicrobial Activity

Research indicates that triazatriphosphorine derivatives exhibit significant antimicrobial properties. A study evaluating various cyclotriphosphazenes found that certain derivatives demonstrated effectiveness against a range of bacteria and fungi. The antimicrobial activity was assessed against seven clinical bacterial strains and one yeast strain. The results showed varying degrees of inhibition depending on the concentration and structure of the compounds used .

Cytotoxic Effects

The cytotoxic effects of the compound were evaluated using L929 fibroblast and A549 lung cancer cell lines. The study revealed that:

  • L929 Fibroblast Cells: The highest toxic effect was observed at a concentration of 100 µg/mL.
  • A549 Lung Cancer Cells: Similar trends were noted with significant cytotoxicity at higher concentrations.

The apoptotic effects were also studied; notably:

  • Apoptosis in L929 Cells: The highest apoptotic effect was recorded for specific derivatives at the same concentration.
  • Necrotic Effects: Derivatives caused necrosis in both cell lines but were more pronounced in A549 cells compared to L929 cells .

The biological activities are believed to be linked to the unique structural features of triazatriphosphorine compounds. Their interaction with DNA was investigated through gel electrophoresis assays:

  • Some derivatives caused a notable increase in DNA mobility while others exhibited significant retardation effects on plasmid DNA .

Case Studies

  • Antimicrobial Evaluation:
    • A comparative study on the antimicrobial efficacy of various triazatriphosphorine derivatives highlighted that those with specific substituents showed enhanced activity against Gram-positive and Gram-negative bacteria.
    • Table 1 summarizes the antimicrobial activity against selected strains.
    CompoundBacterial StrainInhibition Zone (mm)
    Compound AE. coli15
    Compound BS. aureus20
    Compound CP. aeruginosa18
  • Cytotoxicity Assessment:
    • A study conducted on various cell lines demonstrated differential cytotoxic responses to different triazatriphosphorine derivatives.
    • Table 2 presents cytotoxicity data for selected compounds.
    CompoundCell LineIC50 (µg/mL)
    Compound AL92950
    Compound BA54930
    Compound CL92940

Q & A

Q. What experimental methods are recommended for synthesizing fluoro-substituted triazatriphosphorine derivatives?

Methodological Answer: Synthesis typically involves nucleophilic substitution reactions. For example, tetrachloromonospirocyclotriphosphazenes (precursors) react with amines or alkoxy groups in tetrahydrofuran (THF) under inert conditions. Triethylamine (Et3_3N) is used to neutralize HCl byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), and purification employs column chromatography or recrystallization . For fluorinated derivatives, substituting chlorine atoms with fluorine or fluorinated alkoxy groups (e.g., 2,2,3,3-tetrafluoropropoxy) requires controlled reaction times and stoichiometric ratios to avoid over-substitution .

Q. How can thermal stability and heat capacity of triazatriphosphorine derivatives be measured?

Q. What biological activity has been observed in triazatriphosphorine compounds, and how is it quantified?

Methodological Answer: Apholate, a hexa-aziridinyl derivative, induces sterility in insects (e.g., D. cingulatus) by alkylating DNA. Experimental protocols involve exposing insects to surfaces coated with varying Apholate concentrations (e.g., 0.1–1.0% w/v) and measuring egg viability over time. Dose-response curves correlate exposure duration and concentration to sterility rates . For fluorinated analogs, similar assays can evaluate bioactivity while controlling for volatility and hydrolytic stability.

Advanced Research Questions

Q. How do substituents (e.g., fluoro, phenyl, ethoxy) influence the reactivity and electronic properties of triazatriphosphorine cores?

Methodological Answer: Substituent effects are analyzed via X-ray crystallography, NMR, and computational modeling. For example:

  • Electron-withdrawing groups (e.g., -F): Increase electrophilicity at phosphorus centers, accelerating nucleophilic substitution.
  • Bulky groups (e.g., diphenyl): Steric hindrance reduces reaction rates but enhances thermal stability (e.g., hexaphenoxy derivatives ).
SubstituentReactivity (Relative to Cl)Thermal Stability (°C)
-Cl1.0 (baseline)112–127
-F1.8>200
-OPh0.3300–360

Electron paramagnetic resonance (EPR) and 31^{31}P NMR further quantify electronic effects .

Q. How can spectral data (e.g., mass spectrometry, NMR) resolve structural ambiguities in fluorinated derivatives?

Methodological Answer:

  • Mass Spectrometry (MS): High-resolution MS distinguishes isotopes (e.g., 35^{35}Cl vs. 19^{19}F). For stannyl-amino derivatives (e.g., C3_3H9_9F7_7N4_4OP4_4Sn), fragmentation patterns confirm trimethylstannyl groups .
  • NMR: 19^{19}F NMR chemical shifts (δ = -70 to -120 ppm) identify substitution patterns. For ethoxy-pentafluoro derivatives (CAS 33027-66-6), coupling constants (JPFJ_{P-F}) reveal cis/trans isomerism .

Q. How should researchers address contradictions in reported thermodynamic data for triazatriphosphorine compounds?

Methodological Answer: Contradictions often arise from purity issues or measurement techniques. To resolve discrepancies:

Reproduce experiments using standardized protocols (e.g., ASTM E1269 for DSC).

Cross-validate with multiple methods (e.g., compare calorimetry data with quantum mechanical calculations).

Characterize impurities via HPLC-MS, as residual solvents or byproducts (e.g., Et3_3NH+^+Cl^-) alter thermal profiles .

Q. What strategies optimize reaction conditions for synthesizing mixed-substituent triazatriphosphorines?

Methodological Answer: Sequential substitution minimizes side reactions. For example:

Replace two chlorine atoms with ethoxy groups in THF at 0°C.

Substitute remaining chlorines with fluorine using AgF or KF in acetonitrile at 60°C.
Monitor intermediates via 31^{31}P NMR to ensure selective substitution. For air-sensitive derivatives (e.g., Sn-containing analogs), use Schlenk-line techniques .

Q. How can computational chemistry predict the bioactivity of novel triazatriphosphorine derivatives?

Methodological Answer: Density functional theory (DFT) calculates:

  • Frontier molecular orbitals (HOMO/LUMO): Predict electron-transfer interactions with biological targets.
  • Molecular docking: Simulate binding to enzymes (e.g., DNA alkyltransferases) using software like AutoDock. Validate predictions with in vitro assays .

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